
17-(Benzyloxy)-17-oxoheptadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-(Benzyloxy)-17-oxoheptadecanoic acid is a synthetic organic compound characterized by a benzyloxy group attached to a heptadecanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-(Benzyloxy)-17-oxoheptadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with heptadecanoic acid.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzylating agent reacts with the heptadecanoic acid derivative.
Oxidation: The final step involves the oxidation of the intermediate to form the 17-oxo group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the 17-oxo group to a hydroxyl group, forming 17-(benzyloxy)-17-hydroxyheptadecanoic acid.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 17-(Benzyloxy)-17-hydroxyheptadecanoic acid.
Substitution: Various substituted heptadecanoic acid derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to introduce benzyloxy groups into other compounds.
Biology:
Biochemical Studies: The compound is used in studies to understand the biochemical pathways involving benzyloxy and oxo groups.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 17-(Benzyloxy)-17-oxoheptadecanoic acid involves its interaction with molecular targets through its benzyloxy and oxo groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
17-(Methoxy)-17-oxoheptadecanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
17-(Ethoxy)-17-oxoheptadecanoic acid: Contains an ethoxy group instead of a benzyloxy group.
Uniqueness:
Structural Features: The presence of the benzyloxy group provides unique reactivity and interaction profiles compared to other similar compounds.
Applications: Its unique structure makes it suitable for specific applications in chemistry, biology, and medicine that other similar compounds may not be able to achieve.
Propiedades
Fórmula molecular |
C24H38O4 |
|---|---|
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
17-oxo-17-phenylmethoxyheptadecanoic acid |
InChI |
InChI=1S/C24H38O4/c25-23(26)19-15-10-8-6-4-2-1-3-5-7-9-11-16-20-24(27)28-21-22-17-13-12-14-18-22/h12-14,17-18H,1-11,15-16,19-21H2,(H,25,26) |
Clave InChI |
FDLXQJNZBGKNHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


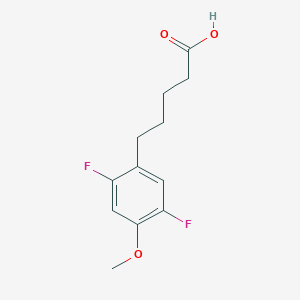
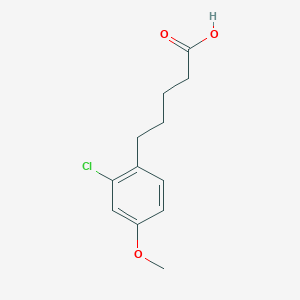
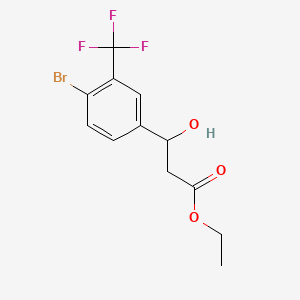

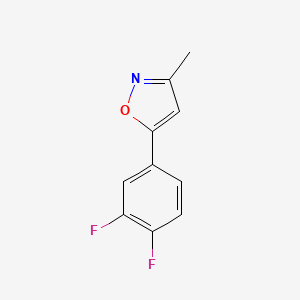
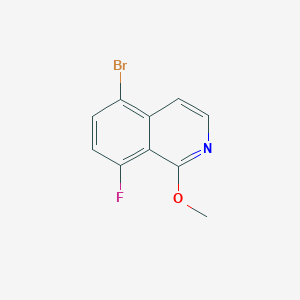
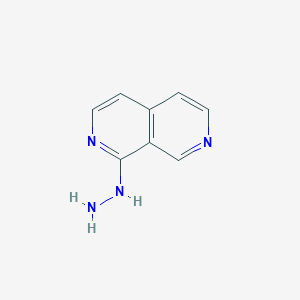
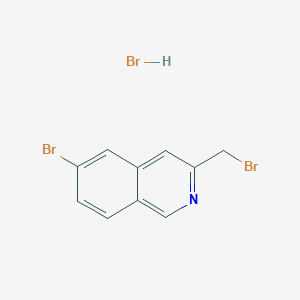
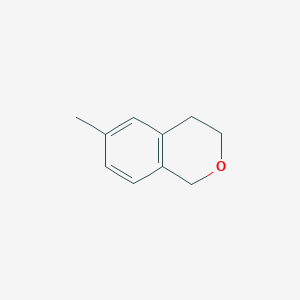
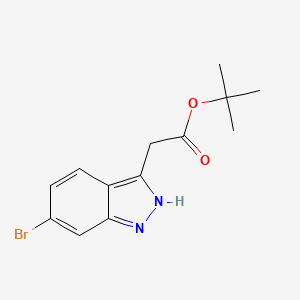
![Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)
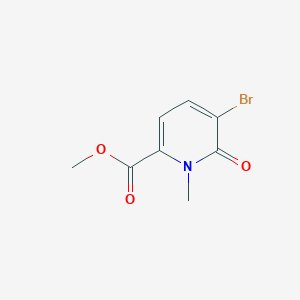
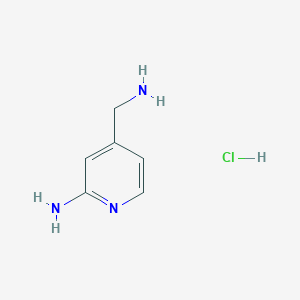
![6-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13668063.png)
